9-Ethyl-3-iodocarbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-3-iodocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDZGUORVTLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399042 | |
| Record name | 3-iodo-N-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50668-21-8 | |
| Record name | 3-iodo-N-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ETHYL-3-IODOCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile & Application Guide: 9-Ethyl-3-iodocarbazole for OLED Research
[1]
Executive Summary: The Lynchpin Intermediate[1]
In the architecture of Organic Light-Emitting Diodes (OLEDs), 9-Ethyl-3-iodocarbazole (CAS: 50668-21-8) serves as a critical "lynchpin" intermediate.[1] Unlike final layer materials (emitters or hosts), this compound is a functional building block. Its value lies in the C-3 iodine position , which provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the N-9 ethyl group ensures solubility and prevents aggregation in the final thin film.[1]
This guide details the physicochemical properties, synthesis protocols, and quality control (QC) workflows required to utilize this intermediate effectively in the development of Hole Transport Materials (HTMs) and Phosphorescent Hosts.
Physicochemical Specifications
The following data aggregates standard industrial specifications for high-purity research grades (>98%).
Table 1: Physical Properties & Identifiers[2][3]
| Property | Specification | Notes |
| IUPAC Name | 9-Ethyl-3-iodo-9H-carbazole | |
| CAS Number | 50668-21-8 | Verified Identifier |
| Molecular Formula | C₁₄H₁₂IN | |
| Molecular Weight | 321.16 g/mol | Monoisotopic Mass: ~321.00 Da |
| Appearance | White to off-white crystalline powder | Yellowing indicates free iodine (degradation) |
| Melting Point | 80 °C – 90 °C (Typical) | Note: Starting material (9-Ethylcarbazole) melts at 68-70°C. Iodine substitution increases molecular rigidity and MP.[1][2][3][4] |
| Solubility | Soluble: DCM, CHCl₃, THF, TolueneInsoluble: Water, Methanol (cold) | Critical for solution-processing synthesis |
| Purity Grade | > 98.0% (HPLC) | > 99.5% required for device-grade synthesis |
Structural Characterization (NMR Signature)
To validate the identity of the compound during synthesis, look for the desymmetrization of the carbazole core.[1]
Synthetic Utility & Mechanism[6]
The utility of this compound stems from the difference in reactivity between the C-3 and C-6 positions.[1] Monosubstitution at C-3 allows researchers to create asymmetric "Dimer" or "Trimer" structures, which are essential for tuning the HOMO/LUMO levels of Hole Transport Layers (HTL).[1]
Diagram 1: Synthetic Pathway & Utility
This diagram illustrates the transformation of the raw material into the intermediate and its subsequent conversion into active OLED layers.[1]
Caption: Synthesis workflow showing the conversion of 9-Ethylcarbazole to the 3-iodo intermediate, followed by divergence into Hole Transport Materials (HTM) or Host materials.
Experimental Protocols
Protocol A: Purification of Commercial Grade Material
Commercial samples often contain traces of di-iodo species (3,6-diiodo-9-ethylcarbazole) or unreacted starting material.[1] For OLED applications, these impurities act as charge traps.[5]
Reagents:
-
Crude this compound[1]
-
Dichloromethane (DCM) - HPLC Grade[1]
-
Ethanol - Absolute[1]
-
Silica Gel (230-400 mesh)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of crude material in the minimum amount of DCM (~15-20 mL) at 35°C.
-
Adsorption: Add 10 g of silica gel to the solution and evaporate the solvent under reduced pressure to create a "dry load."
-
Column Chromatography:
-
Pack a column with silica gel using Hexane.
-
Elute with a gradient of Hexane:DCM (10:1 to 4:1) .
-
Rationale: The non-polar starting material elutes first. The mono-iodo product elutes second. The di-iodo impurity (more polar due to polarizability) elutes last.[1]
-
-
Recrystallization (Polishing):
-
Dissolve the chromatographed solid in hot Ethanol (70°C).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white needles and dry under vacuum at 40°C for 6 hours.
-
Protocol B: Quality Control (QC) Assessment
Before using this intermediate in a complex coupling reaction, validate its purity.
System: HPLC (C18 Column) Mobile Phase: Acetonitrile : Water (80:20) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm and 290 nm (Carbazole absorption bands)[1]
Application Case Study: Synthesis of a Hole Transport Material
Objective: Synthesize N,N-diphenyl-9-ethyl-9H-carbazol-3-amine (a model HTM) using this compound.
Mechanism: Buchwald-Hartwig Cross-Coupling.[1] Why this precursor? The iodine bond is weaker than a bromine bond, allowing the reaction to proceed at lower temperatures (80-90°C) with higher yields, preserving the integrity of the ethyl group.
Diagram 2: QC & Synthesis Decision Tree
This logic flow ensures that only high-quality precursors enter the expensive metal-catalyzed synthesis stage.[1]
Caption: Quality Control Decision Tree. Visual yellowing suggests iodine liberation, requiring chromatography. Low HPLC purity requires recrystallization.
Handling & Stability
-
Light Sensitivity: Iodinated aromatic compounds are photosensitive.[1] Prolonged exposure to light can cause homolytic cleavage of the C-I bond, liberating iodine (turning the sample yellow) and forming radical species.[1]
-
Storage: Amber glass vials, stored in the dark.
-
-
Oxidation: The carbazole nitrogen is protected by the ethyl group, but the electron-rich ring is susceptible to oxidation over long periods. Store under Nitrogen or Argon if keeping for >3 months.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H12IN | CID 4073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 50668-21-8|9-Ethyl-3-iodo-9H-carbazole|BLD Pharm [bldpharm.com]
- 4. 3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
The Role of Carbazole Derivatives in Optoelectronics: A Technical Guide to Synthesis, Properties, and Device Applications
Abstract: Carbazole derivatives have emerged as a cornerstone in the field of organic optoelectronics, underpinning significant advancements in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal and electrochemical stability, and a readily tunable molecular structure, make them exceptionally versatile building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the electronic properties of carbazole derivatives. We will delve into the fundamental principles of their molecular design, detailing synthetic strategies and structure-property relationships that govern their performance. Furthermore, this guide offers detailed, step-by-step experimental protocols for the synthesis, characterization, and device fabrication of carbazole-based materials. By integrating field-proven insights with technical accuracy, this document aims to serve as an essential resource for the rational design and application of novel carbazole derivatives in next-generation optoelectronic technologies.
Part 1: Fundamental Electronic and Photophysical Properties of Carbazole Derivatives
The Carbazole Core: An Electron-Rich Building Block
Carbazole is a heterocyclic aromatic compound featuring a central nitrogen-containing five-membered ring fused between two benzene rings. This rigid, planar structure endowed with a lone pair of electrons on the nitrogen atom is inherently electron-rich, which is the foundation of its excellent hole-transporting properties.[1][2] When an electric field is applied, the carbazole moiety can readily stabilize a positive charge (a "hole"), allowing for efficient charge transport. This, combined with its high thermal and electrochemical stability, makes carbazole a robust and reliable building block for organic electronic materials.[3][4]
Caption: The basic molecular structure of 9H-carbazole.
Molecular Engineering: Tuning the Optoelectronic Properties
The true power of carbazole lies in its versatility for chemical modification. By strategically attaching different functional groups at various positions on the carbazole core, its electronic and photophysical properties can be precisely tuned.[5][6] The most common positions for functionalization are the nitrogen atom (N-9 position) and the carbon atoms at the 3, 6, 2, and 7 positions.[7]
-
N-substitution: Attaching aryl groups to the nitrogen atom can enhance solubility and influence the molecular packing in the solid state, which in turn affects charge transport.
-
C-substitution: Introducing electron-donating or electron-withdrawing groups at the carbon positions allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing the performance of a material in a specific device application. For instance, in OLEDs, tuning the HOMO and LUMO levels is essential for efficient charge injection and confinement.[8]
A particularly effective strategy for tuning the properties of carbazole derivatives is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures.[9][10] In these molecules, the electron-rich carbazole unit acts as the electron donor, and it is chemically linked (often via a π-conjugated bridge) to an electron-withdrawing group (the acceptor). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can lead to desirable properties such as red-shifted emission and thermally activated delayed fluorescence (TADF).[11]
Caption: Common substitution positions on the carbazole core.
Key Photophysical Phenomena
The diverse applications of carbazole derivatives in optoelectronics stem from their rich photophysical behavior.
-
Fluorescence and Phosphorescence: Like many organic molecules, carbazole derivatives can emit light through fluorescence (fast emission from a singlet excited state) and phosphorescence (slow emission from a triplet excited state). Carbazole-based dendrimers have been shown to be highly fluorescent and stable, making them suitable for blue-emitting materials in OLEDs.[12][13]
-
Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC).[14][15] This process is crucial for achieving high internal quantum efficiencies in OLEDs. For efficient TADF, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required.[15][16] The D-A architecture in many carbazole derivatives is a key strategy to achieve a small ΔEST.[15]
-
Aggregation-Induced Emission (AIE): Some carbazole derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state.[17] This property is highly desirable for solid-state lighting and sensing applications.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Part 2: Synthesis and Characterization
Synthetic Strategies for Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often involves well-established organic reactions.
This protocol describes a general procedure for the synthesis of N-arylcarbazoles, which are important intermediates for a wide range of optoelectronic materials.[18][19]
Step-by-Step Methodology:
-
Reactants and Reagents:
-
Carbazole or a substituted carbazole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.02-0.05 eq)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent, e.g., Toluene, Dioxane, or DMF
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the carbazole derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This protocol outlines the synthesis of 3,6-disubstituted carbazoles, a common motif in high-performance organic electronic materials.[8][20]
Step-by-Step Methodology:
-
Bromination of Carbazole:
-
Dissolve carbazole in a suitable solvent like DMF or acetic acid.
-
Slowly add N-bromosuccinimide (NBS) (2.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water to precipitate the product, 3,6-dibromocarbazole.[20]
-
-
N-Alkylation (Optional but common for solubility):
-
React 3,6-dibromocarbazole with an alkyl halide (e.g., 1-bromooctane) in the presence of a base (e.g., NaOH or K₂CO₃) in a solvent like acetone or DMF.[21]
-
-
Suzuki-Miyaura Coupling:
-
Follow the procedure outlined in Protocol 2.1.1, using the 3,6-dibromo-9-alkylcarbazole as the starting material and the desired arylboronic acid.
-
Electrochemical Characterization
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[22][23][24]
Step-by-Step Methodology:
-
Instrumentation and Setup:
-
A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[22]
-
-
Sample Preparation:
-
Prepare a dilute solution (typically 1 mM) of the carbazole derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[25]
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen.[22]
-
-
Measurement:
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[25]
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.[25]
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[25][26]
-
EHOMO = -[Eoxonset - EFc/Fc+1/2 + 4.8] (eV)
-
ELUMO = -[Eredonset - EFc/Fc+1/2 + 4.8] (eV)
-
-
The electrochemical bandgap (Egel) can be calculated as the difference between the LUMO and HOMO energy levels.
-
Caption: Workflow for determining HOMO/LUMO levels using cyclic voltammetry.
Spectroscopic Characterization
These techniques are fundamental for understanding the light absorption and emission properties of carbazole derivatives.[27]
Step-by-Step Methodology:
-
Instrumentation:
-
UV-Vis spectrophotometer and a spectrofluorometer.
-
-
Sample Preparation:
-
Solution: Prepare dilute solutions of the carbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) in a quartz cuvette.
-
Thin Film: Deposit a thin film of the material onto a quartz substrate by spin-coating, drop-casting, or vacuum evaporation.[28]
-
-
Measurement:
-
UV-Vis: Record the absorption spectrum over the desired wavelength range. A spectrum of the pure solvent or a blank substrate should be used as a reference.
-
PL: Excite the sample at a wavelength where it absorbs strongly and record the emission spectrum.
-
-
Data Analysis:
-
Identify the absorption (λabsmax) and emission (λemmax) maxima.
-
Determine the optical bandgap (Egopt) from the onset of the absorption edge using the formula: Egopt (eV) = 1240 / λonset (nm).[9]
-
PLQY is a critical parameter that quantifies the efficiency of the emission process.[11] The absolute method using an integrating sphere is the most accurate.[15]
Step-by-Step Methodology:
-
Instrumentation:
-
A spectrofluorometer equipped with an integrating sphere.
-
-
Measurement:
-
Place the sample (in a cuvette for solutions or as a thin film) inside the integrating sphere.
-
Record the emission spectrum of the excitation source with the sample in the sphere but not in the excitation beam path (to measure the lamp profile).
-
Record the spectrum with the sample directly in the excitation beam path. This will include both the sample's emission and the scattered excitation light.
-
-
Data Analysis:
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which can be determined by integrating the areas of the emission and absorbed lamp profiles.[29]
-
This technique is used to measure the lifetime of the excited state and distinguish between prompt fluorescence and delayed fluorescence in TADF materials.[16]
Step-by-Step Methodology:
-
Instrumentation:
-
A time-resolved photoluminescence spectrometer with a pulsed laser source and a fast detector (e.g., a time-correlated single-photon counting system or a streak camera).
-
-
Measurement:
-
Excite the sample with a short laser pulse.
-
Record the photoluminescence decay as a function of time.
-
-
Data Analysis:
-
Fit the decay curve to an exponential function (or multiple exponentials) to extract the lifetimes of the prompt (nanosecond scale) and delayed (microsecond to millisecond scale) fluorescence components. The presence of a significant delayed component is a hallmark of TADF.[30]
-
Part 3: Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are workhorse materials in OLEDs, serving various functions.[3][13][31]
-
Host Materials: Due to their high triplet energy and good charge transport properties, carbazole derivatives are excellent host materials for phosphorescent emitters.[8]
-
Fluorescent Emitters: They are particularly important for achieving stable and efficient deep-blue emission.[14][32]
-
TADF Emitters: As discussed, the D-A architecture of many carbazole derivatives makes them ideal candidates for highly efficient TADF emitters.[20][33]
This protocol describes the fabrication of a typical OLED using thermal evaporation.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.[14]
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Place the cleaned substrates in a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Sequentially deposit the organic layers by heating the materials in crucibles. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL).[3][34]
-
The emissive layer can consist of a carbazole derivative as a host doped with a guest emitter, or the carbazole derivative itself can be the emitter.
-
-
Cathode Deposition:
-
Deposit a thin layer of a low work function metal (e.g., LiF or Ca) followed by a thicker layer of aluminum (Al) as the cathode without breaking the vacuum.[3]
-
-
Encapsulation and Characterization:
-
Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Caption: A typical multilayer OLED device architecture.
| Carbazole Derivative Type | Role in OLED | EQE (%) | Emission Color | Reference |
| Indeno[2,1-b]carbazole derivative | Fluorescent Emitter | >5 | Deep-Blue | [14] |
| Carbazole-benzocarbazole derivative | Host for green TADF emitter | >20 | Green | [35] |
| 1,3,6,8-tetramethyl-carbazole derivative | TADF Emitter | 26.0 | Yellow-Green | [15][16] |
| (Tetrafluorovinylphenyl)carbazole | Exciplex Emitter | 5.3 | Green | [34] |
Perovskite Solar Cells (PSCs)
In PSCs, carbazole derivatives have emerged as highly promising hole-transporting materials (HTMs), offering advantages over the commonly used spiro-OMeTAD in terms of cost and stability.[4][5][36]
This protocol outlines a general procedure for fabricating a PSC with a carbazole-based HTM.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates similarly to the OLED protocol.
-
-
Deposition of Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ layer by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer.[5]
-
-
Perovskite Layer Deposition:
-
Infiltrate the mesoporous TiO₂ layer with a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) by spin-coating in a nitrogen-filled glovebox.
-
Anneal the film to form the crystalline perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a solution of the carbazole-based HTM (e.g., in chlorobenzene) with additives like Li-TFSI and tBP onto the perovskite layer.[17]
-
-
Electrode Deposition and Characterization:
-
Deposit a gold or silver back electrode by thermal evaporation.
-
Characterize the solar cell by measuring its current density-voltage (J-V) curve under simulated sunlight (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[35]
-
Caption: A typical n-i-p perovskite solar cell architecture.
| Carbazole-Based HTM | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| V1209 | 1.8 x 10-4 | ~18 | N/A | N/A | N/A | [5] |
| SGT-405 | N/A | 14.79 | N/A | N/A | N/A | [12] |
| Cross-linkable Carbazole | N/A | 16.9 | N/A | N/A | N/A | [18][36] |
| D-A type Carbazole (KZRD) | Higher than KZ and KZIC | 20.40 | N/A | N/A | N/A | [9] |
Part 4: Conclusion and Future Outlook
Carbazole derivatives have unequivocally demonstrated their immense value and versatility in the realm of optoelectronics. Their tunable electronic structure, excellent charge transport properties, and high stability have made them indispensable components in a wide array of devices. The ability to fine-tune their properties through molecular engineering has led to breakthroughs in OLED efficiency, particularly in the challenging blue region, and has paved the way for more stable and cost-effective perovskite solar cells.
However, challenges remain. For OLEDs, the development of even more stable and efficient deep-blue emitters with high color purity is an ongoing pursuit. In the context of PSCs, further improvements in the long-term operational stability of carbazole-based HTMs under real-world conditions are necessary.
The future of carbazole chemistry in optoelectronics is bright. The exploration of novel molecular architectures, such as multi-dimensional and cross-linkable structures, will continue to push the boundaries of device performance. Furthermore, the integration of computational screening and machine learning with experimental synthesis and characterization will accelerate the discovery of new carbazole derivatives with tailored properties for specific applications. As our understanding of the intricate structure-property relationships deepens, carbazole-based materials will undoubtedly play an even more significant role in shaping the future of lighting, displays, and renewable energy.
References
[14] Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
[36] Kaunas University of Technology. (2022, September 8). New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Tech Xplore.
[3] Borun New Material Technology Ltd. (n.d.). Exploring the Potential of Carbazole Derivatives in Organic Electronics. Borunchem.
[22] Zhang, Y., et al. (n.d.). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Scientific.Net.
[9] Unknown. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
[5] Daskeviciene, M., et al. (2023, March 20). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels.
[32] Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
[18] Daskeviciute-Geguziene, S., et al. (n.d.). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications (RSC Publishing).
[4] Unknown. (2023, March 20). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications.
[35] Unknown. (n.d.). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC.
[12] Adhikari, R. M., et al. (2007, June 2). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry.
[23] Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: A short review. Journal of Solid State Electrochemistry.
[8] Unknown. (2025, March 27). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
[20] Zhang, D., et al. (2018, June 12). Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. Macromolecules.
[21] Unknown. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl.
[17] Sharma, A., et al. (n.d.). Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. ResearchGate.
[15] Zhang, Q., et al. (2019, January 28). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers.
[16] Zhang, Q., et al. (2019, January 28). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers.
[13] Adhikari, R. M., et al. (2007, June 22). Synthesis and photophysical properties of carbazole-based blue light-emitting dendrimers. Journal of Organic Chemistry.
[25] Apriliani, A. T., et al. (2018, December 14). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings.
[33] Unknown. (n.d.). Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. Journal of Materials Chemistry C (RSC Publishing).
[34] Unknown. (2023, March 22). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Unknown Source.
Unknown. (n.d.). Kinetic Modeling of Transient Photoluminescence from Thermally Activated Delayed Fluorescence. Unknown Source.
[27] Unknown. (n.d.). Thin Film Spectroscopy: Setup and Measurement. Ossila.
[6] Unknown. (n.d.). A Review on Synthesis of Carbazole-based Chromophores as Organic Light-emitting Materials. Bentham Science Publisher.
[31] Unknown. (n.d.). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. ResearchGate.
[19] Unknown. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. PMC.
[24] Görgün, M. F., et al. (2025, November 19). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
[7] Unknown. (2025, August 6). (PDF) Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate.
[28] Unknown. (n.d.). Sample Preparation for UV-Vis Spectroscopy. Ossila.
[1] Martins Ferreira, J. L., et al. (2024, December 13). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate.
[29] Unknown. (2023, April 25). Relative Quantum Yield. Edinburgh Instruments.
[11] Unknown. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. AZoM.
[30] Unknown. (n.d.). Fluorescence, Delayed Fluorescence and Phosphorescence Spectra of a TADF Emitter measured using the FLS1000 with a VPL Laser and. becdn.net.
[2] Ferreira, J. L. M., et al. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
Seenan, S., et al. (2025, March 19). Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. PMC.
[10] Huang, et al. (2025, November 12). Synthesis of Carbazole-Based Electron Donor–Acceptor Architectures Enabling Ultrasensitive Epinephrine Detection. Organic Letters.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. osti.gov [osti.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 23. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. prezi.com [prezi.com]
- 27. ossila.com [ossila.com]
- 28. ossila.com [ossila.com]
- 29. edinst.com [edinst.com]
- 30. edin.becdn.net [edin.becdn.net]
- 31. researchgate.net [researchgate.net]
- 32. pubs.aip.org [pubs.aip.org]
- 33. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Ullmann Coupling Mechanism & Protocols for Carbazole Derivatives
Strategic Introduction: The Renaissance of Copper
For decades, Palladium-catalyzed Buchwald-Hartwig amination dominated C-N bond formation. However, in the synthesis of carbazole derivatives—critical motifs in organic light-emitting diodes (OLEDs) and alkaloids (e.g., Murraya alkaloids)—Copper-catalyzed Ullmann-Goldberg coupling has reclaimed its status as the method of choice.
Why Copper?
-
Cost Efficiency: Copper precursors (CuI, CuBr) are orders of magnitude cheaper than Pd sources.
-
Trace Metal Compliance: Removing Pd residuals to <10 ppm for pharmaceutical compliance is notoriously difficult; Cu is less toxic and easier to remediate.
-
Orthogonality: Copper chemistry tolerates aryl chlorides and sulfur-containing heterocycles that often poison Pd catalysts.
This guide details the mechanistic underpinnings and provides two validated protocols (Method A: Diamine-Ligand and Method B: Amino Acid-Ligand) for the N-arylation of carbazoles.
Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle[1][2]
Unlike the radical mechanisms often seen in photo-redox chemistry, the thermal Ullmann condensation of carbazoles proceeds via a defined two-electron redox cycle. The modern consensus, supported by kinetic studies from the Buchwald and Ma groups, posits a Cu(I)/Cu(III) cycle rather than the classical
The Catalytic Cycle
-
Ligation: The precatalyst (CuI) coordinates with the bidentate ligand (L), breaking down polymeric CuI aggregates into reactive monomeric species.
-
Deprotonation (Metallation): The base deprotonates the carbazole (
~19.9 in DMSO), facilitating the formation of a Cu(I)-carbazolide complex. This is often the turnover-limiting step in the absence of suitable ligands. -
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, generating a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The C-N bond forms, releasing the N-aryl carbazole and regenerating the Cu(I)-L species.
Mechanism Diagram
Caption: The Cu(I)/Cu(III) catalytic cycle for N-arylation. Ligands stabilize the Cu(I) monomer and lower the activation energy for oxidative addition.
Critical Parameters & Optimization
Success in Ullmann coupling relies on the "Triangle of Compatibility": Ligand , Base , and Solvent .
Table 1: Ligand Selection Guide
| Ligand Class | Examples | Best For | Mechanism Note |
| 1,2-Diamines | trans-1,2-Cyclohexanediamine, DMEDA | General purpose, Aryl Iodides | Forms tight 5-membered chelates; stabilizes Cu(I). |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Mild conditions, Aryl Bromides | "Ma Conditions." Carboxylate assists in deprotonation/transition state stabilization. |
| Phenanthrolines | 1,10-Phenanthroline | Aqueous/Mixed solvents | Rigid backbone prevents catalyst decomposition at high T. |
Table 2: Base & Solvent Effects
| Component | Recommendation | Rationale |
| Base | Carbazoles are weak nucleophiles. Carbonate/Phosphate bases are strong enough to deprotonate without causing side reactions (unlike NaOtBu). | |
| Solvent | Toluene, Dioxane, DMSO | DMSO is critical for amino acid ligands (solubility). Toluene is preferred for diamines to prevent hydrodehalogenation. |
Validated Experimental Protocols
Method A: The "Buchwald" Protocol (General Purpose)
Best for: Standard synthesis using stable aryl iodides.
Reagents:
-
Carbazole (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
CuI (5 mol%)[1]
-
(±)-trans-1,2-Cyclohexanediamine (10-20 mol%)
- (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Workflow:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI,
, and Carbazole. -
Liquid Addition: Add Aryl Iodide (if liquid), Ligand, and Dioxane via syringe.
-
Degassing: Briefly sparge with Argon for 2 minutes (Oxygen kills the catalyst by oxidizing Cu(I) to inactive Cu(II)).
-
Reaction: Seal and heat to 110°C for 12–24 hours. The mixture should turn a light blue-green suspension.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug (to remove copper salts), and concentrate.
Method B: The "Ma" Protocol (Mild/Green)
Best for: Temperature-sensitive substrates or Aryl Bromides.
Reagents:
-
Carbazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
CuI (10 mol%)[2]
-
L-4-Hydroxyproline (20 mol%)
- (2.0 equiv)
-
DMSO (anhydrous)
Workflow:
-
Setup: Combine CuI, L-4-Hydroxyproline, Base, Carbazole, and Aryl Bromide in a tube.
-
Solvent: Add DMSO.
-
Reaction: Heat to 80–90°C . The amino acid ligand allows for lower temperatures due to the "multifunctional" nature of the carboxylate group assisting the metal center.
-
Workup: Pour into water (DMSO removal). Extract with EtOAc.
Troubleshooting & Quality Control (QC)
The "Color Test" Diagnostic
The color of the reaction mixture is a live diagnostic tool for the oxidation state of Copper.
Caption: Visual diagnostic for catalyst health. Dark blue indicates oxidation (catalyst death) usually due to O2 leak.
Common Failure Modes:
-
Stalled Conversion: Often due to ligand dissociation. Fix: Add another 5 mol% of ligand (not Cu) mid-reaction.
-
Hydrodehalogenation: The Aryl Halide is reduced to Ar-H. Fix: Switch solvent from Dioxane to Toluene and ensure anhydrous conditions.
References
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[3][4] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3][4] Journal of the American Chemical Society.[3][4][5]
-
Ma, D., & Cai, Q. (2008).[6] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[6][7] Accounts of Chemical Research.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[8][9] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[8][9] The Journal of Organic Chemistry.
-
Sambiagio, C., et al. (2014). A comprehensive overview of N-heterocyclic carbene–metal complexes in organic synthesis. Chemical Society Reviews. (Context on shift from Pd to Cu/NHC variants).
Sources
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chimia.ch [chimia.ch]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Application Note & Protocols: Strategic Synthesis of 3,6-Disubstituted Carbazoles via Mono-Iodo Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Carbazoles
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it a cornerstone for developing novel therapeutic agents, organic light-emitting diodes (OLEDs), and photovoltaic materials.[1][2] Carbazole alkaloids, found in nature, exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The functionalization of the carbazole core, particularly at the 3 and 6 positions, is a critical strategy for modulating its electronic properties and biological activity.
This guide moves beyond simple derivatization to present a strategic approach for synthesizing precisely configured 3,6-disubstituted carbazoles. By starting with mono-iodo precursors, researchers can achieve a level of control that is not possible with direct di-halogenation methods, enabling the creation of both symmetrical and, more importantly, asymmetrical carbazole derivatives with distinct functionalities at each position. We will detail the rationale, key palladium-catalyzed cross-coupling reactions, and provide robust, field-proven protocols to empower your research and development efforts.
Core Directive: Why Start with a Mono-Iodo Precursor?
The choice of a mono-iodo starting material is a deliberate strategic decision rooted in the principles of modern synthetic chemistry. While direct di-halogenation of carbazole can produce 3,6-dibromo or 3,6-diiodo derivatives, this approach inherently limits the synthesis to symmetrically substituted products.[3][4] A sequential, controlled functionalization strategy using a mono-iodo precursor unlocks superior synthetic versatility.
The Causality Behind the Choice:
-
Access to Asymmetry: The primary advantage is the ability to introduce two different substituents (R¹ and R²) onto the carbazole core. This is crucial for fine-tuning molecular properties, such as dipole moments in materials science or creating complex pharmacophores in drug discovery.
-
Reactivity Control: The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making it highly reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for the use of milder reaction conditions and ensures the first coupling occurs selectively at the iodinated position. The general reactivity trend is I > Br > Cl.[5]
-
Atom Economy and Efficiency: A sequential approach, particularly one that combines a cross-coupling reaction with a subsequent C-H functionalization, can be more atom-economical than multi-step pathways involving protection and deprotection.
The overall workflow is designed for maximum control and flexibility, allowing for the rational design of complex carbazole targets.
Caption: General workflow for preparing 3,6-disubstituted carbazoles.
Foundational Methodologies: Palladium-Catalyzed Cross-Coupling
The strategic synthesis of disubstituted carbazoles from iodo-precursors relies heavily on palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6] It is exceptionally versatile for introducing aryl, heteroaryl, or vinyl groups onto the carbazole scaffold, making it invaluable for building conjugated systems for electronic materials or extending the molecular framework for drug candidates.[5][7]
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center.[8]
-
Reductive Elimination: The two organic fragments (Ar and R) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles, under relatively mild conditions.[10][11]
Mechanism Overview: The mechanism shares similarities with the Suzuki coupling:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base facilitates the formation of a palladium-amido intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[12]
The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents can be toxic and/or air-sensitive.
Protocol 1: Synthesis of 3-Iodo-9-ethyl-9H-carbazole (Starting Material)
This protocol first protects the carbazole nitrogen to improve solubility and prevent side reactions, followed by regioselective iodination.
-
Materials:
-
9H-Carbazole (1 equiv.)
-
Iodoethane (1.5 equiv.)
-
Potassium hydroxide (KOH), powdered (3 equiv.)
-
N,N-Dimethylformamide (DMF)
-
N-Iodosuccinimide (NIS) (1.1 equiv.)
-
Dichloromethane (DCM)
-
Standard glassware for reflux and inert atmosphere reactions.
-
-
Step 1: N-Ethylation of Carbazole
-
To a round-bottom flask, add 9H-carbazole and DMF.
-
Add powdered KOH and stir the suspension at room temperature for 30 minutes.
-
Add iodoethane dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting carbazole is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 9-ethyl-9H-carbazole.
-
-
Step 2: Iodination at the 3-position
-
Dissolve the 9-ethyl-9H-carbazole from Step 1 in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC for the appearance of the product and disappearance of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield pure 3-iodo-9-ethyl-9H-carbazole.
-
Protocol 2: Suzuki-Miyaura Coupling on 3-Iodo-9-ethyl-9H-carbazole
This protocol demonstrates the introduction of a phenyl group at the 3-position.
-
Materials:
-
3-Iodo-9-ethyl-9H-carbazole (1 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Inert atmosphere setup (Nitrogen or Argon).
-
-
Procedure:
-
To a Schlenk flask, add 3-iodo-9-ethyl-9H-carbazole, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield 9-ethyl-3-phenyl-9H-carbazole.
-
Protocol 3: Bromination of 9-Ethyl-3-phenyl-9H-carbazole
This protocol introduces a bromine atom at the 6-position, preparing the scaffold for the second coupling reaction.
-
Materials:
-
Procedure:
-
Dissolve 9-ethyl-3-phenyl-9H-carbazole in DMF in a round-bottom flask and cool to 0 °C.
-
In a separate flask, dissolve NBS in a minimal amount of DMF.
-
Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into distilled water to precipitate the crude product.
-
Filter the precipitate under vacuum and wash thoroughly with water.
-
Dry the solid. Recrystallization from a suitable solvent like ethanol or chloroform can be used for purification.[3][14] This yields 6-bromo-9-ethyl-3-phenyl-9H-carbazole.
-
Protocol 4: Buchwald-Hartwig Amination with Morpholine
This protocol demonstrates the introduction of a morpholine moiety at the 6-position.
-
Materials:
-
6-Bromo-9-ethyl-3-phenyl-9H-carbazole (1 equiv.)
-
Morpholine (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Xantphos (ligand) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
-
Inert atmosphere setup.
-
-
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.
-
Add the 6-bromo-9-ethyl-3-phenyl-9H-carbazole and anhydrous toluene.
-
Add morpholine via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 100-110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final 3,6-disubstituted product.
-
Data & Optimization
The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a starting point for optimization.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling on Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME/H₂O | 80-100 | 75-95 | [15] |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | 80-98 | [16] |
| PdCl₂(dppf) | dppf (internal) | Na₂CO₃ | DMF, Toluene | 80-100 | 70-90 |[7] |
Table 2: Representative Amine Scope in Buchwald-Hartwig Amination of Aryl Halides
| Amine Type | Example | Typical Base | Ligand Choice | Notes | Reference |
|---|---|---|---|---|---|
| Primary Alkylamine | n-Butylamine | NaOtBu, LHMDS | RuPhos, BrettPhos | Hindered amines may require specialized ligands. | [11] |
| Secondary Alkylamine | Morpholine, Piperidine | NaOtBu, K₂CO₃ | Xantphos, dppf | Generally high-yielding. | [9] |
| Primary Arylamine | Aniline | NaOtBu, Cs₂CO₃ | BINAP, XPhos | Can be challenging; ligand choice is critical. | [13] |
| Ammonia Equivalent | LiN(SiMe₃)₂ | LiN(SiMe₃)₂ | Josiphos-type | Allows for the synthesis of primary anilines. |[11] |
Conclusion
The use of mono-iodo carbazole precursors provides a robust and highly flexible platform for the synthesis of complex 3,6-disubstituted carbazoles. By leveraging the high reactivity of the C-I bond for an initial cross-coupling reaction, followed by a directed halogenation and a second, distinct coupling, researchers can access a vast chemical space of both symmetric and asymmetric derivatives. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are exceptionally reliable tools for this strategy. The detailed protocols and optimization data provided herein serve as a comprehensive guide for scientists in drug discovery and materials science to design and execute rational synthetic routes toward novel and functionalized carbazole scaffolds.
References
- Verma, A. K., Danodia, A. K., Saunthwal, R. K., Patel, M., & Choudhary, D. (n.d.).
-
Liu, Z., & Larock, R. C. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of organic chemistry, 71(8), 3198–3209. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3,6-Dibromocarbazole. BenchChem.
-
Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of organic chemistry, 73(19), 7603–7610. [Link]
-
Scott, T. L. (2004). Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University. [Link]
-
Chien, T.-C., et al. (2016). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 21(11), 1475. [Link]
- American Institute of Chemists. (n.d.).
- (n.d.).
-
Gulle, S., & Ergun, Y. (2010). Synthesis of New Precursors for the Carbazole Alkaloids. Asian Journal of Chemistry, 22(7), 5517-5522. [Link]
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]
-
ResearchGate. (n.d.). Derivatization of Iodocarbazole 3 j Using Suzuki‐Miyaura Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]
- BenchChem. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry. [Link]
- (n.d.).
-
Tsang, W. C. P., et al. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. [Link]
-
PubMed. (2023, June 19). Site-Selective C-H Functionalization of Carbazoles. [Link]
-
ResearchGate. (2026, January 6). Synthesis of Natural Carbazole Alkaloids: An Update. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions.
-
ResearchGate. (n.d.). Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 8-16. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Pinto, D. C. G. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]
-
Montoir, D., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(9), 2697. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Dander, J. E., & Garg, N. K. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. ACS Catalysis, 7(3), 1413-1423. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Eskişehir Osmangazi Üniversitesi. (n.d.). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. [Link]
-
ACS Publications. (2014, March 12). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
- (n.d.).
Sources
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 15. researchgate.net [researchgate.net]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Removing Unreacted 9-Ethylcarbazole
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying reaction mixtures containing unreacted 9-ethylcarbazole. As a neutral, relatively non-polar, and often highly soluble aromatic compound, 9-ethylcarbazole can be tenacious. This document provides field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: What are the key physicochemical properties of 9-ethylcarbazole I should consider for purification?
A1: Understanding the properties of 9-ethylcarbazole is the first step in designing an effective purification strategy. It is a white to off-white solid at room temperature.[1] Its non-polar nature and solubility profile are the most critical factors. It is generally insoluble in water but soluble in many common organic solvents like ethanol, acetone, DMSO, ethyl acetate, and dichloromethane.[2][3][4]
Here is a summary of its essential properties:
| Property | Value | Source |
| CAS Number | 86-28-2 | [5][6] |
| Molecular Formula | C₁₄H₁₃N | [6] |
| Molecular Weight | 195.26 g/mol | [1][6] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 68-70 °C (approx.) | [6] |
| Water Solubility | Insoluble | [2][4] |
| Organic Solvent Solubility | Soluble in DMSO (≥200 mg/mL), ethanol, acetone, ethyl acetate, THF | [1][2][7] |
This solubility profile means that simple aqueous washes will not remove it, and it will readily dissolve in most organic solvents used for extraction and chromatography.
Q2: I'm starting my purification. How do I choose the best method to remove 9-ethylcarbazole?
A2: The optimal purification strategy depends entirely on the properties of your desired product relative to 9-ethylcarbazole. The key is to exploit differences in polarity, acidity/basicity, or solubility. The following decision tree provides a logical workflow for selecting a primary purification method.
Caption: Purification strategy selection workflow.
Guide 1: Purification by Column Chromatography
Column chromatography is the most versatile method for separating compounds based on polarity differences.[8]
Q3: My product and 9-ethylcarbazole have very similar Rf values on TLC. How can I improve separation?
A3: This is a common challenge. When baseline separation is difficult, you need to enhance the resolving power of your chromatography system.
-
Expertise & Experience: The interaction between your compounds, the stationary phase (silica), and the mobile phase (solvent) determines the separation. Minor changes to this system can have a large impact.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Test various solvent systems on analytical TLC plates.[9] A good starting point for carbazole derivatives is a hexane/ethyl acetate or petroleum ether/ethyl acetate mixture.[9][10] Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on a column.[9][10]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a very non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient increases the resolution between closely eluting spots.[8]
-
Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of compounds with similar Rf values.
-
Try a Different Stationary Phase: If silica gel fails, consider using alumina. Alumina has different selectivity compared to silica and may resolve your mixture.[11] For particularly stubborn separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[8]
-
Protocol 1: Column Chromatography
This protocol provides a standard methodology for separating a hypothetical product from unreacted 9-ethylcarbazole.
-
Mobile Phase Selection:
-
Using analytical TLC, find a solvent system (e.g., hexane/ethyl acetate) where the 9-ethylcarbazole has an Rf of ~0.4 and your product has an Rf of ~0.2-0.3.[10]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into your column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane.[8]
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add this powder to the top of the packed column.[8] This technique often results in better separation than loading the sample as a liquid.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
If using a gradient, slowly increase the percentage of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.[8]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline products, provided your target compound is a solid and has different solubility characteristics than 9-ethylcarbazole in a given solvent system.[10]
Q4: I've tried to recrystallize my product, but it keeps "oiling out" or no crystals form at all. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution above its melting point. Failure to crystallize often points to supersaturation or the presence of impurities inhibiting crystal lattice formation.
-
Expertise & Experience: Successful crystallization is a thermodynamic process that can be kinetically slow. Patience and methodical adjustments are key.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot, while 9-ethylcarbazole is either very soluble or very insoluble at all temperatures. Common solvents for carbazole derivatives include ethanol, isopropanol, or a binary mixture like hexane/ethyl acetate or ethanol/water.[8][11]
-
Induce Crystallization: If crystals do not form upon cooling, try the following:
-
Address Oiling Out:
-
Add more solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool more slowly.
-
Try a different solvent system with a lower boiling point.
-
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable system.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial to maximize recovery.[10]
-
-
Decolorization (Optional):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities from the mother liquor.[10]
-
Dry the purified crystals in a desiccator or vacuum oven.
-
Guide 3: Purification by Liquid-Liquid Extraction
This method is highly effective if your target compound has an acidic or basic functional group, whereas 9-ethylcarbazole is neutral.
Q5: My product contains a phenol/carboxylic acid. Can I use extraction to remove the neutral 9-ethylcarbazole?
A5: Absolutely. This is an ideal scenario for an acid-base extraction. By converting your acidic product into its water-soluble salt, you can easily separate it from the water-insoluble 9-ethylcarbazole.
-
Trustworthiness: This method relies on fundamental acid-base chemistry. An acidic compound (like a phenol or carboxylic acid) will be deprotonated by a base (like NaOH or NaHCO₃) to form an ionic salt. This salt will preferentially dissolve in the aqueous layer, while the neutral 9-ethylcarbazole remains in the organic layer.[12]
-
Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with an aqueous base (e.g., 5% NaOH solution).
-
The deprotonated product moves to the aqueous layer. The 9-ethylcarbazole stays in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with HCl to precipitate your pure product, which can then be collected by filtration.
-
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a separatory funnel containing an organic solvent like ethyl acetate (100 mL).
-
Extraction:
-
Add a 5% aqueous sodium hydroxide (NaOH) solution (50 mL) to the funnel.[12]
-
Stopper the funnel, invert, and vent. Shake gently, venting periodically.
-
Allow the layers to separate. Drain the lower aqueous layer into a flask.
-
Repeat the extraction of the organic layer two more times with fresh NaOH solution, combining the aqueous extracts. The 9-ethylcarbazole remains in the ethyl acetate layer.
-
-
Product Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated HCl until the solution is acidic (test with pH paper). Your product should precipitate out.
-
Collect the solid product by vacuum filtration.
-
-
Final Wash: Wash the organic layer (containing 9-ethylcarbazole) with water and then brine, dry it over anhydrous sodium sulfate, filter, and concentrate to confirm the removal of your product.[13]
References
- Benchchem. (2025).
- Grokipedia. (n.d.). 3-Amino-9-ethylcarbazole. Grokipedia.
- Benchchem. (2025).
- Benchchem. (2025).
- Cheméo. (2023). Chemical Properties of 9H-Carbazole, 9-ethyl- (CAS 86-28-2). Cheméo.
- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure.
- Benchchem. (2025). An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC). Benchchem.
- ResearchGate. (n.d.). An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids.
- PMC. (2024, March 7).
- ACS Publications. (2018). An Effective Approach for Separating Carbazole and Its Derivates from Coal-Tar-Derived Anthracene Oil Using Ionic Liquids. Energy & Fuels.
- ChemicalBook. (2026, January 13). 3-Amino-9-ethylcarbazole. ChemicalBook.
- NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook.
- MedchemExpress.com. (n.d.). 9-Ethylcarbazole (N-Ethylcarbazole)
- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole. Benchchem.
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]
- 5. 9H-Carbazole, 9-ethyl- (CAS 86-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 13. Organic Syntheses Procedure [orgsyn.org]
solving dehalogenation side reactions in 3-iodocarbazole coupling
Introduction
The palladium-catalyzed cross-coupling of 3-iodocarbazole is a cornerstone reaction for the synthesis of functionalized carbazole derivatives, which are pivotal in the development of pharmaceuticals, organic electronics, and advanced materials.[1] Despite its utility, researchers frequently encounter a significant and yield-limiting side reaction: the premature reduction of the C-I bond, leading to the formation of the undesired dehalogenated carbazole byproduct.
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to empower researchers to diagnose, mitigate, and solve dehalogenation issues in their 3-iodocarbazole coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 3-iodocarbazole coupling?
A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the iodine atom on the 3-iodocarbazole starting material is replaced by a hydrogen atom.[2] This results in the formation of 9H-carbazole instead of the desired cross-coupled product, which reduces the overall reaction yield and complicates purification.
Q2: What is the primary mechanism driving this unwanted side reaction?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This reactive species can arise from several sources, including the solvent (e.g., alcohols), the base (especially those with β-hydrogens), or trace amounts of water.[2][4] The Pd-H species can then intercept the Ar-Pd(II)-I intermediate (where Ar is the carbazole moiety) and undergo reductive elimination to yield the dehalogenated carbazole (Ar-H).[2]
Q3: Why is 3-iodocarbazole particularly prone to dehalogenation?
A3: Several factors make 3-iodocarbazole susceptible. Firstly, the carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl), making it more prone to both the desired oxidative addition and undesired side reactions.[2] Secondly, N-heterocyclic halides like carbazoles can be challenging substrates.[2] The N-H proton of the carbazole is acidic and can interact with the base, altering the electronic properties of the ring.[2] In some cases, the nitrogen atom itself can coordinate to the palladium center, inhibiting catalysis and allowing more time for competing dehalogenation to occur.[2][5]
Troubleshooting Guide: Isolating and Solving the Problem
This section addresses specific experimental outcomes and provides a logical, step-by-step approach to resolving them.
Issue 1: High levels of dehalogenated carbazole are observed (>20%), with low conversion of starting material.
This scenario suggests that the dehalogenation pathway is kinetically preferred over the desired cross-coupling reaction.
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Ligand | The ligand is failing to stabilize the Pd-center or promote reductive elimination of the product faster than the dehalogenation pathway. Electron-rich, bulky ligands accelerate reductive elimination.[3][6] | Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][7][8] These are known to favor the desired coupling. |
| Problematic Base | Strong alkoxide bases (e.g., NaOtBu) can be a source of hydrides or promote other side reactions.[9] | Base Optimization: Switch to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][10] These are less likely to generate Pd-H species. Ensure the base is of high purity. |
| Protic Solvent | Solvents like alcohols (methanol, ethanol) can directly act as hydride sources, feeding the dehalogenation cycle.[2][3] | Solvent Change: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.[2] Rigorously dry all solvents and reagents before use. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and favor side reactions.[10][11] | Improve Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas the reaction mixture thoroughly using three freeze-pump-thaw cycles or by bubbling with inert gas for 15-20 minutes.[2][10] |
Issue 2: The desired product is forming, but significant dehalogenation is still present.
This indicates the reaction conditions are viable but not fully optimized. The goal here is to tip the kinetic balance further in favor of the cross-coupling.
| Potential Cause | Scientific Rationale | Recommended Action |
| Slow Transmetalation | In Suzuki reactions, if the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window for the Ar-Pd-I intermediate to be intercepted by Pd-H species.[2] | Reagent Purity & Activity: Ensure the boronic acid/ester is of high purity and activity. Consider using a more reactive boronic ester (e.g., MIDA or pinacol esters) if the corresponding acid is sluggish. |
| Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. | Temperature Optimization: Try lowering the reaction temperature in 10 °C increments. A lower temperature may disfavor the dehalogenation pathway more than the desired coupling.[10] |
| Catalyst Pre-activation | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient, leading to inconsistent catalysis. | Use a Pre-catalyst: Switch to a well-defined Pd(0) source or a modern pre-catalyst (e.g., XPhos Pd G3). These form the active catalyst more cleanly and efficiently.[11][12] |
| N-H Acidity | For N-H carbazoles, deprotonation by the base can sometimes influence side reactions.[2][5] | N-Protection: As a last resort, consider protecting the carbazole nitrogen with a group like BOC. This can alter the electronics and prevent complications from the N-H proton.[5] In some cases, the BOC group can even be removed under the reaction conditions.[5] |
Mechanistic Pathways and Troubleshooting Workflow
Understanding the competing catalytic cycles is crucial for effective troubleshooting. The desired productive cycle must outcompete the dehalogenation cycle.
Caption: Step-by-step troubleshooting workflow for dehalogenation.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline designed to minimize dehalogenation for the coupling of 3-iodocarbazole with a generic arylboronic acid. Optimization for specific substrates may be required.
Materials:
-
3-Iodocarbazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add 3-iodocarbazole, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the 3-iodocarbazole.
-
Degassing (if not in a glovebox): If the solids were added in air, seal the flask with a septum, and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-100 °C. Vigorous stirring is essential. [2]5. Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of 3-iodocarbazole and the formation of both the desired product and the dehalogenated carbazole.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(16). Available at: [Link]
-
Bao, D., et al. (2022). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 61(32). Available at: [Link]
-
Karthik, S., et al. (2015). Electrochemical dehydrogenative intramolecular C–C coupling for expedient carbazole synthesis. Chemical Communications, 51(73). Available at: [Link]
-
Bora, U., et al. (2003). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available at: [Link]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(8), 1649-1651. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Available at: [Link]
Sources
- 1. Electrochemical dehydrogenative intramolecular C–C coupling for expedient carbazole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03841C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this pivotal C-N bond-forming reaction. Drawing upon established principles and field-proven insights, this resource provides a structured approach to troubleshooting, complete with detailed experimental protocols and expert recommendations.
I. Understanding the Core Reaction: The Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount to effective troubleshooting. Low conversion is often a consequence of a disruption in one or more of the key steps. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds as follows[1][2][3]:
-
Activation of the Palladium Precatalyst: The active Pd(0) species is generated in situ from a more stable Pd(II) precatalyst. This reduction can be facilitated by the amine reactant or the phosphine ligand in the presence of a base.[1][4] Modern precatalysts, such as the G3 or G4 palladacycles, are designed for more efficient and reliable generation of the active catalyst.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[4] Aryl iodides can sometimes be problematic due to the formation of inhibitory iodide-bridged palladium dimers.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[2]
II. Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle, including catalyst activation and a potential off-cycle pathway.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during Buchwald-Hartwig amination experiments.
Issue 1: No or Very Low Conversion (<10%)
This often indicates a fundamental problem with the reaction setup or the activity of the catalyst.
-
Question: My reaction shows no product formation. Could my catalyst be the problem?
Answer: Yes, catalyst inactivity is a primary suspect. The active Pd(0) species may not be forming efficiently from a Pd(II) source like Pd(OAc)₂.[5] It is highly recommended to use a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3, DavePhos Pd G4) which are designed to generate the active catalyst more reliably upon exposure to a base.[4][5] If you must use a Pd(II) source, consider a pre-activation step where the palladium source and ligand are stirred with the base for a short period before adding the substrates.[5] Also, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[6]
-
Question: I'm using a precatalyst, but the reaction still isn't working. What else could be wrong?
Answer: Several factors could be at play:
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium and facilitating the catalytic cycle. The optimal ligand is highly dependent on the amine nucleophile.[5] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[5] For more challenging substrates like heteroaryl amines or amides, more specialized ligands such as tBuBrettPhos may be necessary.[1][5]
-
Incorrect Base Selection: The base is crucial for deprotonating the amine. If the base is too weak, the reaction may not proceed. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[5] However, if your substrates have base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be required, often in conjunction with higher temperatures.[5]
-
Poor Reagent Quality: Ensure all reagents, especially the solvent and amine, are anhydrous and pure. Water and other protic impurities can interfere with the reaction. Solvents should be degassed to remove oxygen.
-
Issue 2: Incomplete Conversion or Stalled Reaction
In this scenario, the reaction starts but does not proceed to completion.
-
Question: My reaction starts but stalls at 30-50% conversion. What could be the cause?
Answer: A stalled reaction often points to catalyst decomposition or inhibition.
-
Catalyst Decomposition: The formation of a fine black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6] This can be caused by excessively high temperatures (>120 °C) or the presence of impurities.[6] Try lowering the reaction temperature and increasing the reaction time.
-
Substrate-Induced Deactivation: Certain substrates, particularly heteroaromatics like 2-halopyridines, can coordinate to the palladium center and act as a catalyst poison.[6] For such cases, using a more sterically hindered ligand (e.g., XPhos) can help prevent this inhibitory coordination.[6]
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. While less common, if you suspect this, you might need to adjust the reaction concentration or consider a different catalyst system.
-
Insolubility: If any of the reagents (especially the base) are not well-dissolved, the reaction can be slow and appear to stall.[6] Ensure vigorous stirring. In some cases, grinding the base or adding an agent like Celite can prevent clumping.[4][5]
-
Issue 3: Formation of Side Products
The appearance of unexpected products can complicate purification and lower the yield of the desired arylamine.
-
Question: I'm observing significant hydrodehalogenation of my aryl halide. How can I prevent this?
Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. This can be promoted by certain catalyst systems and reaction conditions. To minimize this, consider the following:
-
Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of hydrodehalogenation relative to the desired amination.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screening different ligands can be beneficial.
-
Base and Solvent: The nature of the base and solvent can also play a role. Experimenting with different combinations may be necessary.
-
-
Question: I'm seeing homocoupling of my aryl halide. What can I do?
Answer: Dimerization of the aryl halide is another possible side reaction. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[5]
IV. A Systematic Approach to Troubleshooting: A Decision Tree
When faced with low conversion, a systematic approach is more effective than random changes. The following decision tree provides a logical workflow for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low yields in Buchwald-Hartwig amination.
V. Experimental Protocols for Optimization
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the reaction.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (if not part of the precatalyst, 0.012-0.024 mmol), and the base (1.2-2.0 mmol) under an inert atmosphere (e.g., in a glovebox).[5]
-
Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[5]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[7] Then, add the amine (1.1-1.5 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[5]
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[6][7]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[5][6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of NH₄Cl or water.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Systematic Screening of Ligands and Bases
When the initial conditions fail, a systematic screening of ligands and bases is often the most effective optimization strategy. High-throughput experimentation (HTE) techniques can be particularly valuable for this purpose.[8][9]
Table 1: Example of a Ligand and Base Screening Matrix
| Entry | Ligand (1.2 mol%) | Base (2.0 eq) | Solvent | Temperature (°C) | Conversion (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | |
| 2 | RuPhos | NaOtBu | Toluene | 100 | |
| 3 | BrettPhos | NaOtBu | Toluene | 100 | |
| 4 | XPhos | LHMDS | Toluene | 100 | |
| 5 | RuPhos | LHMDS | Toluene | 100 | |
| 6 | BrettPhos | LHMDS | Toluene | 100 | |
| 7 | XPhos | Cs₂CO₃ | Dioxane | 110 | |
| 8 | RuPhos | Cs₂CO₃ | Dioxane | 110 | |
| 9 | BrettPhos | Cs₂CO₃ | Dioxane | 110 |
This table illustrates a hypothetical screening experiment. The optimal conditions will be substrate-dependent.
VI. Frequently Asked Questions (FAQs)
-
Q1: My substrates are very sterically hindered. What should I try?
-
A1: For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.[10] Ligands from the Buchwald and Hartwig groups, such as XPhos and RuPhos, are excellent starting points.[2][5] You may also need to use higher reaction temperatures and longer reaction times.
-
-
Q2: I am working with an aryl chloride, and the reaction is very slow. What are the best conditions?
-
Q3: Can I run a Buchwald-Hartwig amination open to the air?
-
A3: Generally, no. Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[6] While some modern precatalysts are air-stable for handling, the reaction itself should be performed under an inert atmosphere of nitrogen or argon.
-
-
Q4: What is the best solvent for Buchwald-Hartwig amination?
-
A4: Toluene and 1,4-dioxane are the most commonly used and often most effective solvents.[6] Other ethereal solvents like THF and t-BuOH can also be used.[1] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Chlorinated solvents should generally be avoided as they can interfere with the catalyst.
-
-
Q5: My amine has a free -OH or -COOH group. Can I still perform the amination?
-
A5: Yes, it is possible. Using a base like LiHMDS can often provide tolerance for protic functional groups like hydroxyls and carboxylic acids.[1]
-
VII. References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
-
Wikipedia. (2024). Buchwald–Hartwig amination.
-
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.
-
Organic Synthesis. Buchwald-Hartwig Coupling.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry.
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(14), 1661-1674.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
Dorel, R., & Grugel, C. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-15.
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
-
Sigma-Aldrich. KitAlysis High Throughput Buchwald–Hartwig Amination Reaction Screening Kit.
-
Sather, A. C., & Martinot, T. A. (2019). High-throughput experimentation of the Buchwald-Hartwig amination for reaction scouting and guided synthesis. Reaction Chemistry & Engineering, 4(9), 1658-1673.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
ResearchGate. (2015). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
MilliporeSigma. Scale-Up Guide: Buchwald-Hartwig Amination.
-
Torborg, C., & Beller, M. (2009). Palladium‐Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
-
Vaddula, B. R., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 135(43), 16248–16258.
-
ResearchGate. (2004). Palladium‐Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. Journal of Organometallic Chemistry, 861, 19-115.
-
Christensen, M., & Andersen, H. R. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
-
ACS Publications. (2022). Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study.
-
Schwaller, P., et al. (2021). When yield prediction does not yield prediction and approaches to fix it.
-
KAUST Research Repository. (2023, October 23). Predicting Reaction Yield in C–N Cross-coupling Using Machine Learning.
-
Master Organic Chemistry. Amines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Carbazole Iodination & Purification
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, high-level troubleshooting for this difficult separation.
Topic: Separation of Mono-iodo (3-I-Cz) and Di-iodo (3,6-diI-Cz) Carbazole Impurities Ticket ID: CHEM-SEP-492 Status: Resolved / Guide Published
Executive Summary & Problem Context
In the synthesis of optoelectronic materials (OLED hosts) and pharmaceutical intermediates, the iodination of carbazole is a critical step.[1] However, due to the activating nature of the nitrogen lone pair, the reactivity difference between the C3 and C6 positions is minimal.
The Core Challenge: Standard iodination protocols (e.g., KI/KIO₃ or NIS) frequently result in a statistical mixture:
-
Unreacted Carbazole (Cz)
-
3-Iodocarbazole (Mono-I) (Often the target for asymmetric functionalization)
-
3,6-Diiodocarbazole (Di-I) (Often the target for symmetric cross-coupling)
Because these species differ only by iodine atoms, their boiling points are too high for distillation, and their solubilities are frustratingly similar. This guide provides the definitive protocols for separating them based on solubility differentials (Bulk) and adsorption coefficients (High Purity) .
Decision Matrix: Choosing Your Protocol
Before starting, determine your scale and target molecule. Use the logic flow below to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on scale and target molecule.
Physical Property Reference Data
Understanding the physical differences is key to exploiting them for separation.
| Property | Carbazole (Cz) | 3-Iodocarbazole (Mono) | 3,6-Diiodocarbazole (Di) |
| MW ( g/mol ) | 167.21 | 293.11 | 419.00 |
| Melting Point | ~246°C | 192–194°C [1] | 205–209°C [2] |
| Solubility (EtOH) | Moderate (Hot) | Moderate (Hot) | Poor (Hot) |
| Solubility (Toluene) | High | High | Moderate (Hot) |
| Polarity (Silica) | Most Polar (Low Rf) | Intermediate | Least Polar (High Rf) |
Critical Insight: The melting points of Mono and Di are dangerously close (~15°C difference). Do not rely on melting point alone for purity verification. Use HPLC or TLC.
Protocol A: Fractional Recrystallization (The "Bulk" Method)
This is the industry-standard method for isolating 3,6-diiodocarbazole and removing it from the mixture.
Principle: 3,6-Diiodocarbazole is significantly less soluble in polar protic solvents (Acetic Acid, Ethanol) than the mono-substituted or unsubstituted carbazole.
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (15 mL per gram of crude).
-
Reflux: Heat the mixture to reflux (approx. 118°C). The solution should become clear.
-
Troubleshooting: If black specs remain, perform a hot filtration to remove inorganic salts or polymerized impurities.
-
-
Controlled Cooling: Turn off the heat and allow the flask to cool slowly to room temperature on the oil bath (do not shock-cool with ice yet).
-
Mechanism:[2] The thermodynamic product (Di-iodo) crystallizes first due to its lower solubility and higher symmetry.
-
-
Precipitation: Once at room temperature, a heavy precipitate will form.
-
Filtration: Filter the solid.
-
The Solid (Filter Cake): Enriched 3,6-Diiodocarbazole .
-
The Liquid (Filtrate): Contains 3-Iodocarbazole and unreacted Carbazole .
-
-
Purification of Di-iodo: Wash the filter cake with cold ethanol. If purity is <99%, recrystallize again from hot Toluene (Di-iodo is soluble in hot toluene but crystallizes upon cooling).
Reference: This protocol is adapted from the Tucker iodination method parameters [3].
Protocol B: Flash Column Chromatography (The "Precision" Method)
Required when the target is 3-iodocarbazole (Mono) or when high purity (>99.5%) is needed for OLED applications.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).[3]
Separation Logic (Elution Order):
On silica gel, the iodine atoms increase lipophilicity and reduce the "stickiness" of the N-H interaction relative to the molecular weight.
-
First Fraction (Fastest): 3,6-Diiodocarbazole (High Rf)
-
Second Fraction: 3-Iodocarbazole (Medium Rf)
-
Third Fraction (Slowest): Unreacted Carbazole (Low Rf)
Step-by-Step Procedure:
-
Slurry Packing: Pack the column using 100% Hexane.
-
Loading: Dry load the crude mixture. Dissolve crude in minimal DCM, add silica, rotary evaporate to a dry powder, and load on top of the column.
-
Elution Gradient:
-
0–5 mins: 100% Hexane (Flushes non-polar impurities).
-
5–20 mins: 95:5 Hexane:EtOAc (Elutes Di-iodo ).
-
20–40 mins: 90:10 Hexane:EtOAc (Elutes Mono-iodo ).
-
40+ mins: 80:20 Hexane:EtOAc (Elutes Carbazole ).
-
Tech Tip: If the spots are streaking, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica that interact with the Carbazole N-H.
Protocol C: HPLC Analytical Method (Validation)
You cannot trust your eyes or melting points. Use this method to certify purity.
System: Reverse Phase HPLC (C18 Column). Detection: UV at 254 nm and 290 nm.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 5µm, 4.6x150mm |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 50% B to 100% B over 20 mins |
Retention Order (Reverse Phase): In reverse phase, the most hydrophobic (lipophilic) compound elutes last.
-
Carbazole (Most Polar, elutes first)
-
3-Iodocarbazole
-
3,6-Diiodocarbazole (Most Hydrophobic, elutes last)
Troubleshooting & FAQ
Q1: I am trying to isolate the Mono-iodo species, but I keep getting Di-iodo contamination.
Root Cause: Over-iodination during synthesis. Fix:
-
Synthesis Control: Stop the reaction at 80% conversion. Do not aim for 100% consumption of Carbazole. It is easier to separate Carbazole (very slow on column) from Mono-iodo than it is to separate Di-iodo from Mono-iodo.
-
Purification: Use Protocol A (Recrystallization) first to "crash out" the bulk of the Di-iodo. Collect the filtrate (liquid), evaporate it, and then run the column (Protocol B) on the residue. This reduces the overlapping load on the column.
Q2: My product is turning purple/brown on the shelf.
Root Cause: Iodine-Carbon bond instability (Photolysis).
Fix: Iodocarbazoles are light-sensitive. Store them in amber vials wrapped in foil. If the solid is already discolored, wash with a dilute Sodium Thiosulfate (
Q3: Can I use sublimation?
Answer: Yes, but only as a final polishing step.
Sublimation requires high vacuum (
-
Carbazole sublimes ~140°C.
-
Mono/Di sublime >180°C. Separation via sublimation is inefficient for crude mixtures but excellent for reaching "OLED Grade" (99.99%) after a column.
Synthesis Pathway Visualization[1]
Understanding the formation helps in prevention.[3]
Figure 2: Stepwise iodination pathway. Controlling stoichiometry is the primary defense against impurities.
References
-
PubChem. (n.d.). 3-Iodocarbazole Compound Summary. National Library of Medicine. Retrieved from [Link]
- Tucker, S. H. (1926). "LXXV.—Iodination of carbazole." Journal of the Chemical Society (Resumed), 129, 546-549.
-
Promarak, V., et al. (2015). Synthesis and Properties of Carbazole Derivatives. Royal Society of Chemistry Advances. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of 9-Ethyl-3-iodocarbazole: A Comparative Analysis Centered on ¹H NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or modified heterocyclic compounds is a cornerstone of chemical synthesis and analysis. Carbazole derivatives, prized for their unique electronic and photophysical properties, are increasingly utilized as core scaffolds in pharmaceuticals and functional materials. Among these, 9-Ethyl-3-iodocarbazole serves as a critical building block for more complex molecular architectures. Its precise characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum by applying fundamental principles of NMR theory, explaining the causal relationships between the molecular structure and the observed spectral data. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing a holistic perspective on its role in modern structural elucidation workflows.
The Power of ¹H NMR: Decoding the Signature of this compound
¹H NMR spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the number of distinct proton environments, their electronic surroundings, their relative quantities, and the connectivity between neighboring protons.[2][3]
For this compound (C₁₄H₁₂IN), we can predict a characteristic ¹H NMR spectrum based on the known effects of substituents on the carbazole core. The structure, with its specific substitution pattern, removes the C₂ symmetry of the parent carbazole, rendering all seven aromatic protons and the five ethyl protons chemically distinct.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-4 | ~ 8.25 | d | ~ 1.5 | 1H | Deshielded by the anisotropic effect of the iodine atom and the carbazole ring system. Appears as a doublet due to coupling with H-2. |
| H-5 | ~ 8.10 | d | ~ 7.8 | 1H | Located on the unsubstituted benzene ring, this proton is deshielded by the ring current. It couples with H-6, resulting in a doublet. |
| H-2 | ~ 7.85 | dd | ~ 8.5, 1.5 | 1H | Experiences deshielding from the adjacent iodine. It exhibits coupling to both H-1 and H-4, appearing as a doublet of doublets. |
| H-1 | ~ 7.55 | d | ~ 8.5 | 1H | Coupled to H-2, appearing as a doublet. Its chemical shift is influenced by the electron-withdrawing iodine at the para position. |
| H-6 | ~ 7.45 | t | ~ 7.5 | 1H | Appears as a triplet due to coupling with both H-5 and H-7. |
| H-7 | ~ 7.40 | t | ~ 7.5 | 1H | Appears as a triplet due to coupling with H-6 and H-8. |
| H-8 | ~ 7.25 | d | ~ 8.0 | 1H | Coupled to H-7, resulting in a doublet. It is typically the most shielded proton on the unsubstituted ring. |
| N-CH₂ | ~ 4.35 | q | ~ 7.2 | 2H | The methylene protons of the ethyl group are adjacent to the nitrogen atom, causing a downfield shift. They are split into a quartet by the three methyl protons. |
| N-CH₂-CH₃ | ~ 1.45 | t | ~ 7.2 | 3H | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons. |
Note: These are predicted values based on analysis of related structures. Actual experimental values may vary slightly.
The introduction of the ethyl group at the N-9 position typically shifts the signals of the adjacent protons slightly upfield compared to the N-H of an unsubstituted carbazole.[4][5] Conversely, the electron-withdrawing and anisotropic effects of the iodine atom at C-3 cause a significant downfield shift (deshielding) for the adjacent protons, particularly H-2 and H-4.[6][7] This predictable electronic influence is key to assigning the signals correctly.
A Comparative Framework: ¹H NMR vs. Alternative Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a multi-technique approach. Here, we compare its utility with other common analytical methods for the analysis of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations for this Application |
| ¹H NMR Spectroscopy | Proton framework, connectivity, stereochemistry, relative quantitation. | Provides unambiguous structural information and connectivity through coupling patterns.[2] | Requires soluble sample; complex spectra can be challenging to interpret without expertise. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons, chemical environment of carbons. | Complements ¹H NMR by providing a count of unique carbon atoms. Confirms the presence of all 14 carbons in the molecule. | Lower sensitivity than ¹H NMR, longer acquisition times, no direct C-C coupling information in standard spectra. |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, fragmentation pattern. | Confirms molecular formula (C₁₄H₁₂IN) and the presence of iodine via its characteristic isotopic signature.[8] High-resolution MS (HRMS) provides exact mass. | Provides no information on atom connectivity or isomerism. Cannot distinguish between, for example, 9-Ethyl-2-iodocarbazole and this compound. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple method to confirm the absence of the N-H stretch (around 3400 cm⁻¹) present in the 3-iodocarbazole precursor[9], and the presence of C-H aromatic and aliphatic stretches. | Provides limited information on the overall molecular skeleton and substitution pattern. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula and sample purity. | Does not provide structural information; cannot differentiate between isomers. |
This comparison underscores that while techniques like MS and IR confirm key features, only NMR spectroscopy can elucidate the precise isomeric structure of this compound by mapping the complete proton and carbon framework.
Experimental Protocols and Workflows
To ensure data integrity and reproducibility, adherence to standardized protocols is paramount.
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. If necessary, brief sonication can be used.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Workflow for Structural Elucidation
The logical process of analyzing spectral data to confirm a molecular structure is a self-validating system. Each piece of information must be consistent with all others for the final assignment to be considered trustworthy.
Caption: Workflow for ¹H NMR-based structural confirmation.
Conclusion
The structural analysis of this compound provides an excellent case study in the application of modern analytical techniques. ¹H NMR spectroscopy, when interpreted with an understanding of fundamental substituent effects, offers unparalleled insight into the specific isomeric arrangement of the molecule. Its data, when compared and combined with that from orthogonal methods like mass spectrometry and ¹³C NMR, allows for an authoritative and trustworthy structural confirmation. This rigorous, multi-faceted approach is essential for professionals in the chemical sciences to ensure the quality and validity of their research, from the synthesis bench to drug development pipelines.
References
-
SpectraBase. 3-Amino-9-ethylcarbazole. Available from: [Link]
-
ResearchGate. ¹H-NMR spectrum of carbazole. Available from: [Link]
-
PubChem. N-ethyl carbazole. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for manuscript b907612h. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information for "Brønsted Acid-Catalyzed Synthesis of Carbazoles from 2-Substituted Indoles". Available from: [Link]
-
G. C. Papageorgiou, et al. A study of Substituent Effect on ¹H and ¹³C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate. Available from: [Link]
-
Costanzo, L., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 29, 105295. Available from: [Link]
-
PubChem. 3-iodo-9H-carbazole. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Available from: [Link]
-
University of Puget Sound. Short Summary of ¹H-NMR Interpretation. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. Available from: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. N-Ethylcarbazole(86-28-2) 1H NMR spectrum [chemicalbook.com]
- 5. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. This compound | C14H12IN | CID 4073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Electrochemical Characterization of 9-Ethyl-3-iodocarbazole Precursors
Introduction: The Role of Carbazole Precursors in Advanced Materials
Carbazole and its derivatives are cornerstone materials in the field of organic electronics. Their robust thermal stability, excellent hole-transporting capabilities, and high fluorescence efficiency have cemented their use in applications ranging from organic light-emitting diodes (OLEDs) and photovoltaic cells to sensors and electrochromic devices.[1][2] The versatility of the carbazole scaffold lies in its functionalization, which allows for precise tuning of its physicochemical properties.[2] Substituents can be readily introduced at the nitrogen atom (N-9 position) or the aromatic backbone (commonly the C-3 and C-6 positions), altering the molecule's electronic structure and, consequently, its performance in a device.[1][2]
Among the vast library of carbazole derivatives, 9-Ethyl-3-iodocarbazole stands out as a critical precursor. The N-ethyl group enhances solubility and modifies the redox potential, while the iodine atom at the C-3 position serves as a versatile handle for subsequent chemical transformations, most notably electropolymerization or metal-catalyzed cross-coupling reactions.[3][4] Understanding the electrochemical behavior of this precursor is paramount for predicting its performance and designing efficient synthetic routes to novel conductive polymers and functional materials.
This guide provides an in-depth comparative analysis of the electrochemical properties of this compound and related precursors using cyclic voltammetry (CV). We will delve into the causality behind experimental choices, present a self-validating and detailed protocol, and interpret the resulting data to extract meaningful electronic parameters, offering researchers a trusted resource for their work.
Pillar 1: The Power of Cyclic Voltammetry for Probing Molecular Electronics
Cyclic voltammetry is an indispensable electroanalytical technique for investigating the redox properties of electroactive molecules like carbazoles.[5][6] By scanning the potential of an electrode and measuring the resulting current, we can determine the potentials at which a molecule is oxidized (loses electrons) and reduced (gains electrons). This information is not merely academic; it provides direct insight into the material's fundamental electronic structure.
From a typical cyclic voltammogram, we can extract key parameters:
-
Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur. The midpoint of these potentials provides the formal redox potential (E⁰), a measure of the molecule's thermodynamic tendency to be oxidized or reduced.[6]
-
Peak Currents (ipa and ipc): The magnitude of the current at the peak potentials. For a reversible, diffusion-controlled process, the peak current is proportional to the concentration of the analyte and the square root of the scan rate, as described by the Randles-Sevcik equation.[6][7]
-
Onset Potentials (E_onset): The potential at which the faradaic current begins to flow. This value is crucial for estimating the energy levels of the frontier molecular orbitals.
For organic semiconductors, these electrochemical parameters are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8][9][10] The HOMO level, which corresponds to the molecule's ability to donate an electron, is calculated from the onset oxidation potential. The LUMO level, corresponding to the ability to accept an electron, is calculated from the onset reduction potential. The difference between these levels constitutes the electrochemical energy gap, a critical parameter for predicting a material's optical and electronic properties.[8][9]
Pillar 2: A Comparative Electrochemical Analysis of Carbazole Precursors
The electrochemical signature of a carbazole derivative is highly sensitive to its substitution pattern. To understand the unique properties of this compound, it is instructive to compare it with structurally related precursors.
-
This compound: The electron-donating N-ethyl group is expected to lower the oxidation potential relative to an unsubstituted carbazole, making it easier to oxidize.[4] The iodine at the C-3 position is mildly electron-withdrawing but, more importantly, provides a reactive site. The initial oxidation forms a radical cation, which is often unstable and rapidly undergoes a coupling reaction (polymerization), leading to an irreversible or quasi-reversible CV profile.[11][12]
-
9-Ethylcarbazole (Alternative 1): This molecule isolates the effect of N-alkylation. Its oxidation will be reversible or quasi-reversible at a potential similar to our target molecule, but without the iodine, subsequent electropolymerization is less efficient unless pushed to higher potentials to activate C-H bonds.
-
3,6-Diiodocarbazole (Alternative 2): A common monomer for producing well-defined poly(3,6-carbazole)s.[13] Its oxidation potential will be higher (harder to oxidize) than the N-ethylated version due to the lack of an electron-donating alkyl group. The two iodine atoms provide defined points for polymerization.
-
Unsubstituted Carbazole (Baseline): Serves as the fundamental reference. It undergoes oxidation at a higher potential than its N-alkylated derivatives and can polymerize, typically through the C-3 and C-6 positions.[2][11]
Comparative Performance Data
The following table summarizes typical oxidation potentials and derived HOMO energy levels for these precursors. This data provides a clear quantitative comparison of how substitution patterns influence electronic properties.
| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | Peak Oxidation Potential (Epa vs. Fc/Fc⁺) [V] | Calculated HOMO Level [eV] |
| This compound | ~0.75 | ~0.98 | ~-5.55 |
| 9-Ethylcarbazole | ~0.70 | ~0.90 | ~-5.50 |
| 3,6-Diiodocarbazole | ~1.05 | ~1.25 | ~-5.85 |
| Carbazole | ~0.95 | ~1.15 | ~-5.75 |
Note: These are representative values synthesized from literature data.[4][10][11][14] Absolute potentials can vary based on experimental conditions. The HOMO level is calculated using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8 eV].[10]
Pillar 3: A Self-Validating Protocol for CV Characterization
Adherence to a rigorous, well-documented protocol is essential for obtaining reproducible and trustworthy data. The following methodology is designed to be a self-validating system, incorporating internal calibration and best practices to ensure data integrity.
Experimental Workflow Diagram
Caption: Workflow for the cyclic voltammetry analysis of carbazole precursors.
Detailed Step-by-Step Methodology
1. Materials & Reagents
-
Solvent: Anhydrous, electrochemical-grade acetonitrile (MeCN) or dichloromethane (DCM). Volatile solvents like DCM may require a solvent-saturated inert gas stream.[15]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆ or TBAPF₆), dried under vacuum before use. Prepare a 0.1 M stock solution.[15][16]
-
Analyte: this compound (and other precursors), typically 1-10 mM concentration.
-
Internal Standard: Ferrocene (Fc).
2. Electrochemical Setup
-
Potentiostat/Galvanostat: A computer-controlled instrument.
-
Electrochemical Cell: A glass cell with ports for three electrodes and gas purging.[16]
-
Working Electrode (WE): 3 mm diameter Glassy Carbon Electrode (GCE) or Platinum (Pt) disk. GCE is often preferred for its wide potential window and ease of cleaning.[4][7]
-
Reference Electrode (RE): Non-aqueous Ag/Ag⁺ (e.g., 10 mM AgNO₃ in 0.1 M TBAPF₆/MeCN) or a double-junction Ag/AgCl electrode with the outer junction filled with the electrolyte solution. Causality: Using an aqueous reference electrode directly in an organic solvent can lead to junction potential drift and contamination. A non-aqueous reference or a salt bridge provides a stable potential.[16][17]
-
Counter Electrode (CE): Platinum wire or gauze. Its surface area should be larger than the WE to ensure the current is not limited by the CE.[16]
3. Procedure
-
Electrode Preparation:
-
Polish the WE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[4]
-
Rinse thoroughly and sonicate for 2-3 minutes each in deionized water and then ethanol to remove polishing residue.
-
Dry the electrode completely under a stream of nitrogen.
-
Trustworthiness: A clean, smooth electrode surface is critical for achieving reproducible electron transfer kinetics. An improperly cleaned surface can lead to distorted voltammograms and shifted potentials.
-
-
Solution Preparation:
-
In a clean, dry electrochemical cell, add the required volume of the 0.1 M TBAPF₆ electrolyte solution.
-
Add the analyte to achieve the desired concentration (e.g., 5 mM).
-
Seal the cell and purge the solution with a gentle stream of dry nitrogen or argon for at least 15 minutes.[7][15] Causality: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte, particularly in the negative potential range. Maintaining an inert gas blanket over the solution during the experiment prevents oxygen from re-dissolving.
-
-
Electrochemical Measurement:
-
Assemble the three electrodes in the cell, ensuring the RE tip is close to the WE surface to minimize iR drop (uncompensated solution resistance).
-
Initiate the CV scan. For an unknown compound, start with a wide potential window (e.g., -2.0 V to +2.0 V) at a moderate scan rate (e.g., 100 mV/s) to locate the redox events.
-
Once the oxidation potential is identified (~+1.0 V), narrow the potential window to bracket this event (e.g., 0.0 V to +1.4 V).
-
Perform multiple scans to observe the evolution of the voltammogram. For electropolymerization, you should see the growth of new peaks corresponding to the deposited polymer film.[18]
-
-
Internal Calibration:
-
After recording the analyte's CV, add a small amount of a ferrocene solution to the cell.
-
Record the CV of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Determine the formal potential of ferrocene (E₁/₂ = (Epa + Epc)/2).
-
Trustworthiness: The Fc/Fc⁺ couple has a stable and well-known redox potential. Referencing all measured potentials to this internal standard corrects for variations in the reference electrode potential, allowing for direct comparison of data between different experiments, laboratories, and publications.[10]
-
Pillar 4: Data Interpretation and Mechanistic Insights
The cyclic voltammogram of this compound reveals a story about its reactivity.
Electrochemical Mechanism Diagram
Caption: Proposed mechanism for the electropolymerization of this compound.
-
First Scan: The initial anodic scan typically shows a single, irreversible oxidation peak around +0.9 to +1.2 V (vs Fc/Fc⁺). This corresponds to the removal of one electron from the carbazole's π-system to form a radical cation.[12] The irreversibility suggests that this radical cation is highly reactive and undergoes a rapid follow-up chemical reaction before it can be reduced back to the neutral monomer on the reverse scan.[11]
-
Subsequent Scans: With each successive cycle, new redox waves appear at lower potentials. These new peaks represent the oxidation and reduction of the polymer film that has formed on the electrode surface. The current of these polymer-based peaks increases with each scan, indicating the progressive growth of the conductive film.[18]
-
Calculating Electronic Properties:
-
Determine the onset potential of oxidation (E_onset_ox) from the first scan of the monomer.
-
Reference this potential to the internally calibrated Fc/Fc⁺ couple.
-
Calculate the HOMO energy level using the established empirical relationship: HOMO (eV) = - [ E_onset_ox (vs Fc/Fc⁺) + 4.8 eV ] [10] (The value of 4.8 eV is the estimated absolute potential of the Fc/Fc⁺ couple versus vacuum).
-
The LUMO level is often difficult to determine directly from CV for carbazoles as their reduction occurs at very negative potentials, often outside the solvent window. It is more reliably estimated by combining the electrochemically determined HOMO level with the optical band gap (E_gap_opt) obtained from the onset of the lowest energy absorption band in the UV-Vis spectrum: LUMO (eV) = HOMO (eV) + E_gap_opt (eV) [8]
-
Conclusion
The electrochemical characterization of this compound via cyclic voltammetry is a powerful yet nuanced process. This guide has established that its electrochemical behavior is defined by an accessible oxidation potential (~-5.55 eV HOMO level), facilitated by the N-ethyl group, and a propensity for electropolymerization, driven by the reactive radical cation formed upon oxidation. A comparative analysis demonstrates a clear structure-property relationship, where N-alkylation lowers the oxidation potential while the halogen provides a site for controlled polymer growth.
By employing the detailed, self-validating protocol outlined herein, researchers can generate high-fidelity, comparable data. This rigorous approach is not merely procedural; it is fundamental to advancing the rational design of new carbazole-based materials for the next generation of organic electronic devices.
References
-
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Engineering, Transactions A: Basics. [Link]
-
Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. ResearchGate. [Link]
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
-
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]
-
Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI. [Link]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI. [Link]
-
Formation and redox behaviour of polycarbazole prepared by electropolymerization of solid carbazole crystals immobilized on an electrode surface. ResearchGate. [Link]
-
Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
-
Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers. [Link]
-
Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Polymers. [Link]
-
Theoretical Study on the Electronic and Photovoltaic Properties of New Materials Based on Carbazole. Physical Chemistry Research. [Link]
-
Electronic Conduction Mechanism in Polycarbazole Iodine Complexes. Molecular Crystals and Liquid Crystals. [Link]
-
Iodine-Mediated Site-Selective C–H Chalcogenation of Carbazoles. The Journal of Organic Chemistry. [Link]
-
On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics. [Link]
-
Synthesis and Electropolymerization of 9-(4-vinylbenzyl)-9H-carbazole on Carbon Fiber Microelectrode. ResearchGate. [Link]
-
How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
-
Self-assembly of Organic Semiconductors through Non-Contact Vapour-guided Deposition. UCL Discovery. [Link]
-
Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Chem. Sci.[Link]
-
Section 2: Cyclic voltammetry (electrochemical measurement technique). ALS Co., Ltd. [Link]
-
Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Applications. European Journal of Organic Chemistry. [Link]
-
Iodine-Mediated Site-Selective C–H Chalcogenation of Carbazoles. ResearchGate. [Link]
-
HOMO and LUMO. Wikipedia. [Link]
-
A Comparative Study of Two Different Media Effect on the Electropolymerization of 2-(9-ethylcarbazol-3-yliminomethyl)phenol by Cyclic Voltammetry... SciSpace. [Link]
-
Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties... International Journal of Electrochemical Science. [Link]
-
Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports. [Link]
-
A Comparative Study of Two Different Media Effect on the Electropolymerization of 2-(9-ethylcarbazol-3-yliminomethyl)phenol... ResearchGate. [Link]
-
Preparation and cyclic Voltammetric characterization of three-dimensional macroporous carbon electrodes. International Journal of Chemical Studies. [Link]
-
Synthesis and Electropolymerization of 9-tosyl-9H-carbazole, Electrochemical Impedance Spectroscopic Study and Circuit Modelling. Academia.edu. [Link]
Sources
- 1. iieta.org [iieta.org]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EC_electrode_handbook/Section 2. Cyclic voltammetry | ALS,the electrochemical company [als-japan.com]
- 7. chemijournal.com [chemijournal.com]
- 8. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: Elemental Analysis Standards for 9-Ethyl-3-iodocarbazole
Executive Summary
9-Ethyl-3-iodocarbazole (CAS: 854952-58-2 / 50668-21-8) is a critical intermediate in the synthesis of optoelectronic materials (OLED hole-transport layers) and pharmaceutical carbazole alkaloids. In these applications, trace impurities—particularly unreacted halogens or inorganic salts—can act as charge traps or toxicity vectors, rendering the material useless.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (weight %). Elemental Analysis (EA) remains the absolute standard for validating the bulk composition of this compound. This guide compares the efficacy of automated combustion techniques against classical wet-chemical methods for this specific iodinated heterocycle.
Part 1: The Theoretical Baseline
Before experimental validation, the theoretical elemental composition must be established. Deviations exceeding ±0.4% from these values typically indicate solvation (trapped ethyl acetate/dichloromethane), incomplete iodination, or moisture absorption.
Target Molecule: this compound
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 14 | 12.011 | 168.15 | 52.36% |
| Hydrogen (H) | 12 | 1.008 | 12.10 | 3.77% |
| Iodine (I) | 1 | 126.904 | 126.90 | 39.51% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 4.36% |
Part 2: Comparative Methodology
Method A: Automated CHN Combustion (The "Gold Standard" for C/H/N)
-
Principle: High-temperature combustion (>1000°C) in an oxygen-rich environment, converting the sample to
, , and .[2] -
The Challenge with Iodine: Iodine is a heavy halogen. In standard analyzers,
gas can condense in cooler zones of the instrument or poison standard copper reduction tubes, leading to drift in Nitrogen values. -
Required Modification: Use of Silver Tungstate on Magnesium Oxide (
) or specific halogen scrubbers in the combustion tube to trap Iodine and prevent interference with the Thermal Conductivity Detector (TCD).
Method B: Oxygen Flask Combustion (Schöniger Method)[3]
-
Principle: Sample is burned in a sealed flask of pure oxygen; combustion products are absorbed into an alkaline solution.[3]
-
Relevance: This is the primary reference method for Iodine quantification . Automated CHN analyzers often calculate Halogens by difference or require expensive add-on modules. The Schöniger method allows direct potentiometric titration of the Iodide.
Method C: High-Resolution Mass Spectrometry (HRMS)[4]
-
Principle: Ionization (ESI/APCI) followed by TOF or Orbitrap detection.
-
Verdict: Qualitative only. HRMS confirms the presence of the C14H12IN ion (m/z 321.0014) and the characteristic Iodine isotopic pattern, but it cannot distinguish between a 99.9% pure sample and one containing 10% inorganic salts (which may not ionize).
Summary Comparison Table
| Feature | Automated CHN (w/ Scrubber) | Schöniger Flask (Titration) | HRMS (Q-TOF) |
| Target Elements | C, H, N | Iodine (I) , S, X | Molecular Ion ( |
| Precision | < 5 ppm (Mass Error) | ||
| Sample Req. | 2–5 mg | 10–20 mg | < 0.1 mg |
| Iodine Interference | High (Requires mitigation) | None (Designed for I) | None |
| Bulk Purity Data | Yes | Yes (Partial) | No |
Part 3: Validated Experimental Protocols
Protocol 1: Iodine-Resistant CHN Analysis
Objective: Accurate determination of C, H, and N without Iodine poisoning.
-
Instrument Setup:
-
Ensure the combustion tube is packed with a Silver Tungstate (
) zone immediately following the Chromium Oxide oxidation zone. This sequesters free Iodine as Silver Iodide ( ). -
Note: If Silver Tungstate is not available, use a dedicated "Halogen" combustion tube packing to prevent
from reaching the TCD.
-
-
Sample Preparation:
-
Dry the this compound sample in a vacuum oven at 40°C for 4 hours to remove trace synthesis solvents (e.g., ethanol from recrystallization).
-
Weigh 2.000 ± 0.005 mg into a tin capsule. Fold tightly to exclude air.
-
-
Combustion Parameters:
-
Furnace Temperature: 1050°C (Carbazoles are thermally stable and require high heat for complete oxidation).
-
Oxygen Dosing: 15 mL (Dynamic flash).
-
-
Calibration:
-
Run a conditioning blank.[4]
-
Calibrate using Acetanilide (Standard) or o-Iodobenzoic acid (Matrix-matched standard) to correct for the halogen influence.
-
Protocol 2: The Schöniger Flask Method for Iodine
Objective: Direct quantification of the 39.51% Iodine content.
-
Combustion:
-
Weigh 15–20 mg of sample onto ashless filter paper.
-
Place in a platinum basket suspended in a 500 mL heavy-walled Erlenmeyer flask.
-
Add 10 mL of 1.0 M NaOH and 3 drops of Hydrazine Hydrate (reducing agent) to the flask bottom.
-
Flush flask with
, seal, and ignite remotely (IR or electrical).
-
-
Absorption:
-
Allow the flask to stand inverted for 30 minutes, shaking intermittently to ensure all white
vapors are absorbed and reduced to Iodide ( ).
-
-
Titration:
-
Neutralize the solution with dilute Nitric Acid (
). -
Titrate potentiometrically with 0.01 M Silver Nitrate (
) using a Silver/Sulfide ion-selective electrode. -
Calculation:
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision path for validating this compound, emphasizing the divergence between "Identity" (HRMS) and "Purity" (EA).
Figure 1: Analytical workflow for validating halogenated organic semiconductors.
References
-
ASTM International. (2024). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (Schöniger Technique). ASTM E442.
-
PerkinElmer. (2022). CHN Elemental Analysis of Halogenated Compounds: Technical Note on 2400 Series II.
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Halogen Interference.
-
Sigma-Aldrich. (2025). Certificate of Analysis Standards for Carbazole Derivatives.
Sources
Safety Operating Guide
Personal protective equipment for handling 9-Ethyl-3-iodocarbazole
Executive Safety Summary
Immediate Action Required: Treat 9-Ethyl-3-iodocarbazole as a Severe Eye Irritant and Respiratory Sensitizer .[1][2]
Handling this compound requires more than standard "lab hygiene."[1][2][3][4][5] As a halogenated carbazole derivative, it presents a dual-risk profile: physical irritation from the crystalline solid and potential biological activity (intercalation) typical of the carbazole pharmacophore.[1]
| Critical Hazard | GHS Code | Operational Implication |
| Serious Eye Damage | H318 | Safety glasses are insufficient for powder handling.[1] Chemical goggles are mandatory.[1] |
| Skin Irritation | H315 | Compound can permeate micro-abrasions; double-gloving recommended.[1] |
| Respiratory Irritation | H335 | Zero-tolerance for open-bench handling.[1] All weighing must occur in a fume hood or glovebox.[1] |
| Harmful if Swallowed | H302 | Strict hygiene; wash hands immediately after doffing gloves.[1] |
Hazard Mechanism & Technical Justification
To ensure safety, one must understand the causality of the risk.[1]
The Iodine Lability Factor
The C–I bond at the 3-position is chemically active (useful for Suzuki/Ullmann couplings) but also susceptible to homolytic cleavage under high-energy UV light.[1]
-
Risk: Degradation products may include free iodine (
) or radical species, which are corrosive and sensitizing.[1] -
Mitigation: Store in amber vials. If the solid appears yellow/brown (darker than off-white), assume free iodine presence and upgrade PPE to include iodine-resistant laminate gloves if handling large quantities.[1]
The Carbazole Intercalation Risk
Carbazole backbones are planar and electron-rich, allowing them to potentially intercalate into DNA.[1] While this compound is primarily an intermediate, the precautionary principle dictates we handle it as a potential mutagen.[1]
-
Protocol: Use a dedicated "Red Zone" balance to prevent cross-contamination of common lab surfaces.
Personal Protective Equipment (PPE) Matrix
The choice of PPE depends entirely on the state of matter .[1] A common error is using "solid-handling" gloves (Nitrile) while the compound is dissolved in chlorinated solvents (DCM/Chloroform), which permeate Nitrile in seconds.[1]
Table 1: State-Dependent PPE Selection[1]
| Protective Layer | Scenario A: Solid / Powder Handling | Scenario B: Solution (DCM/CHCl₃) | Scientific Rationale |
| Hand Protection | Double Nitrile (min 5 mil thickness).[1] | Silver Shield / Laminate (inner) + Nitrile (outer).[1] | Nitrile degrades rapidly in halogenated solvents, exposing skin to dissolved carbazole.[1] |
| Eye Protection | Chemical Goggles (indirect vent). | Chemical Goggles + Face Shield (if >100mL).[1] | Powder drift is unpredictable; splashes in DCM are highly penetrating.[1] |
| Respiratory | N95 (if outside hood - Emergency only) | Fume Hood (Face velocity: 100 fpm).[1] | Vapors from solvents carry the solute; dust inhalation causes chronic sensitization.[1] |
| Body Defense | Lab coat (buttoned), long sleeves, closed shoes.[1] | Chemical-resistant apron over lab coat.[1] | Cotton lab coats absorb spills; aprons provide an impervious barrier.[1] |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Carbazoles are organic semiconductors and often build significant static charge, causing "powder fly" during weighing.[1]
-
Technique: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.[1]
-
-
Containment: Place the balance inside a chemically filtered weighing enclosure or fume hood.
-
Validation: Verify airflow is >0.5 m/s (100 fpm) before uncapping.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel to prevent lofting dust.[1]
-
Inert Atmosphere: Flush with Nitrogen/Argon.[1] This not only protects the chemistry (C-I bond stability) but reduces fire risk if using flammable co-solvents.[1]
Phase 3: Spill Response
-
Solid Spill: Do NOT sweep. Sweeping generates dust.[1]
-
Action: Cover with wet paper towels (dampened with water/surfactant), then wipe up.[1]
-
-
Solution Spill:
Workflow Visualization
The following diagram outlines the decision logic for safe handling and disposal.
Figure 1: Operational workflow for handling this compound, distinguishing between solid and solution phase safety requirements.
Disposal & Environmental Stewardship
Proper disposal is critical due to the halogen content (Iodine).[1]
-
Segregation: Segregate into "Halogenated Organic Solvents" waste streams.
-
Incompatibility: Do NOT mix with strong oxidizing acids (e.g., Nitric Acid).[5] Oxidation of the waste stream can liberate elemental Iodine (
) gas, creating a toxic fume event in the waste container.[1] -
Labeling: Clearly tag waste containers with "Contains Organoiodides - Potential Sensitizer."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4073362, this compound. Retrieved February 23, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved February 23, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
